Catalytic Efficiency for Isopeptidase T: Z-LRGG-AMC vs. Z-RLRGG-AMC
In a head‑to‑head kinetic comparison using purified isopeptidase T (IPaseT), Z-LRGG-AMC displays a catalytic efficiency (kcat/Km) of 18 M⁻¹s⁻¹, whereas the pentapeptide analog Z-RLRGG-AMC exhibits a higher value of 95 M⁻¹s⁻¹ [1]. This 5.3‑fold difference reflects the contribution of the additional N‑terminal arginine residue to enzyme recognition. However, in the presence of its physiological activator ubiquitin, the apparent Km for Z-LRGG-AMC is 846 μM—more than 4.8‑fold lower than the 4100 μM observed for Z-RLRGG-AMC—indicating that Z-LRGG-AMC retains a more favorable binding affinity under ubiquitin‑activated conditions [1].
| Evidence Dimension | Catalytic efficiency (kcat/Km) for isopeptidase T in the absence of ubiquitin |
|---|---|
| Target Compound Data | kcat/Km = 18 M⁻¹s⁻¹ |
| Comparator Or Baseline | Z-RLRGG-AMC: kcat/Km = 95 M⁻¹s⁻¹ |
| Quantified Difference | Z-RLRGG-AMC is 5.3‑fold more efficient |
| Conditions | 20 mM HEPES, pH 7.8, 0.5 mM EDTA, 1 mg/mL ovalbumin, 10 mM DTT, 25°C |
Why This Matters
Selecting Z-LRGG-AMC over Z-RLRGG-AMC is advantageous when studying the basal, ubiquitin‑independent activity of IPaseT or when a lower Km in the ubiquitin‑activated state is required for accurate Michaelis‑Menten analysis.
- [1] Stein RL, Chen Z, Melandri F. Kinetic studies of isopeptidase T: Modulation of peptidase activity by ubiquitin. Biochemistry. 1995;34(39):12616-12623. doi:10.1021/bi00039a017 View Source
